molecular formula C15H10Cl2N2OS B6513047 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one CAS No. 312928-86-2

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one

Cat. No.: B6513047
CAS No.: 312928-86-2
M. Wt: 337.2 g/mol
InChI Key: OWFHTVPPOGULNI-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one is a synthetic organic compound featuring a benzodiazole (benzimidazole) core linked via a sulfanyl (-S-) group to a 3,4-dichlorophenyl-substituted ethanone moiety. The compound’s crystal structure has been resolved via single-crystal X-ray diffraction (SXRD), revealing precise bond lengths and angles critical for understanding its reactivity and interactions .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c16-10-6-5-9(7-11(10)17)14(20)8-21-15-18-12-3-1-2-4-13(12)19-15/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFHTVPPOGULNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that it has both estrogenic and anti-estrogenic properties. This suggests that it may interact with its targets in a complex manner, potentially leading to a variety of biochemical changes depending on the specific context and environment.

Pharmacokinetics

Pharmacokinetics refers to the movement of the drug into, through, and out of the body. Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects.

Biological Activity

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one is an organic compound that has garnered attention for its potential biological activities. This compound features a benzodiazole moiety, a sulfanyl group, and a dichlorophenyl substituent, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C15H12Cl2N2OS
Molecular Weight 335.24 g/mol
CAS Number 1177272-41-1

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. The compound may act as an enzyme inhibitor or modulator of signaling pathways involved in inflammation and cancer progression.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to tumor growth and inflammation.
  • Receptor Modulation : Potential interaction with receptors that regulate cellular proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that benzodiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways.

Anti-inflammatory Effects

The sulfanyl group in the compound is hypothesized to contribute to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of this compound.

  • Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that benzodiazole derivatives exhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
  • Inflammation Model Study : In a murine model of inflammation, a similar benzodiazole compound was shown to reduce edema and inflammatory markers significantly. The study suggested that the compound could inhibit NF-kB signaling pathways .

Table 1: Summary of Biological Activities

Activity Type Effect Reference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces edema in inflammation model
Enzyme inhibitionInhibits COX-2Hypothetical based on structure

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the benzodiazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of benzodiazole can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound under discussion has shown promise in targeting pathways involved in cancer cell proliferation and survival .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Its sulfenyl group contributes to its ability to disrupt bacterial cell membranes, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

The structural features of this compound suggest potential as an enzyme inhibitor. Preliminary studies have indicated that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders .

Biological Test Results

A series of bioassays have been conducted to evaluate the biological activity of this compound:

Test TypeResultReference
CytotoxicityIC50 values indicate moderate cytotoxicity
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibitory effects on specific enzymes

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and tested their anticancer activity against human cancer cell lines. The results indicated that modifications to the benzodiazole ring enhanced the potency of the compounds against specific cancer types, suggesting a pathway for drug development .

Case Study 2: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The findings showed significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for new antibiotic therapies .

Chemical Reactions Analysis

Reaction Scheme:

2-Mercaptobenzimidazole+2-Bromo-1-(3,4-dichlorophenyl)ethanoneBase/AcidTarget Compound+HBr\text{2-Mercaptobenzimidazole} + \text{2-Bromo-1-(3,4-dichlorophenyl)ethanone} \xrightarrow{\text{Base/Acid}} \text{Target Compound} + \text{HBr}

Experimental Data:

Condition Solvent Temperature Yield Source
K₂CO₃, acetoneAcetone20°C, 12 h77%
AcOH/H₂SO₄ (boiling)EthanolRefluxN/A
PEG-400/H₂O (microwave)Water90°C, 8 min88–90%
  • Key Observations :

    • Basic conditions (K₂CO₃) favor efficient substitution with moderate yields .

    • Acidic conditions (AcOH/H₂SO₄) facilitate protonation of the thiol group, enhancing electrophilicity of the α-halo ketone .

    • Green chemistry approaches (PEG-400/microwave) achieve high yields with reduced reaction times .

Crystallization and Solid-State Interactions

The compound forms dimeric aggregates via N–H⋯O/S hydrogen bonds and supramolecular chains through C–H⋯π interactions , as revealed by X-ray crystallography .

Structural Features:

  • Planar Benzene Rings : The dichlorophenyl and benzimidazole groups lie in near-perpendicular planes (dihedral angle: 82.4°) .

  • Hydrogen Bonding : Bifurcated N–H bonds stabilize crystal packing (N–H⋯O: 2.15 Å; N–H⋯S: 2.51 Å) .

  • π–π Stacking : Weak interactions (3.96 Å) between chlorophenyl rings contribute to layered architectures .

Ketone Group

The ethanone moiety participates in:

  • Reduction Reactions : Potential conversion to secondary alcohols using NaBH₄ or LiAlH₄ (not experimentally verified for this compound).

  • Nucleophilic Additions : Reactivity with Grignard reagents or amines to form secondary alcohols or imines.

Benzimidazole Sulfur

  • Oxidation : Susceptible to oxidation by H₂O₂ or mCPBA, forming sulfoxide or sulfone derivatives.

  • Alkylation : Reacts with alkyl halides to form thioether derivatives under basic conditions.

Comparative Reactivity with Analogues

Replacing the 3,4-dichlorophenyl group with other aryl substituents alters electronic and steric properties:

Substituent Reaction Rate (Relative) Yield Notes
4-Chlorophenyl1.077%Baseline
2,4-Dichlorophenyl0.9575%Steric hindrance
3-Chlorophenyl0.8768%Reduced electrophilicity

Data adapted from bromo-ketone analogues in .

Hydrolytic Degradation

  • Acidic Hydrolysis : Cleavage of the sulfanyl bond at pH < 2, yielding 2-mercaptobenzimidazole and 3,4-dichlorophenylacetic acid.

  • Basic Hydrolysis : Slower degradation via ketone enolate formation.

Photodegradation

UV exposure induces homolytic cleavage of C–S bonds, generating radical intermediates that recombine into dimeric byproducts .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varied Substitution Patterns

  • Compound A: 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone Key Difference: The 4-chlorophenyl group (vs. 3,4-dichlorophenyl) reduces steric hindrance and electron-withdrawing effects. Crystallography: SXRD data (R factor = 0.029) confirm a planar benzodiazole ring and a dihedral angle of 8.6° between the benzodiazole and chlorophenyl planes, suggesting moderate conjugation . Implications: The absence of a 3-Cl substituent may lower binding affinity to targets like cytochrome P450 (CYP51) compared to the 3,4-dichloro analogue.
  • Compound B: 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone (9g) Key Difference: Replacement of benzodiazole with a 1,2,3-triazole ring alters hydrogen-bonding capacity and π-π stacking. Activity: Exhibits antifungal activity against Candida albicans (MIC = 8 μg/mL), attributed to CYP51 inhibition .

Agrochemical Analogues

  • Compound C: Etaconazole and Propiconazole Key Feature: Contain 1,2,4-triazole and dichlorophenyl groups, similar to the target compound’s dichlorophenyl-ethanone motif. Application: Broad-spectrum fungicides targeting fungal CYP51. The benzodiazole-sulfanyl group in the target compound may enhance binding specificity or metabolic stability compared to triazole-based agrochemicals .

Molecular Docking and Target Affinity

  • InhA Inhibitors: Acetophenone-triazole hybrids (e.g., Compound 11 in ) show strong enoyl-acyl carrier protein reductase (InhA) inhibition (IC₅₀ = 0.89 μM). The benzodiazole-sulfanyl group in the target compound may improve hydrophobic interactions in enzyme binding pockets compared to triazoles .
  • CYP51 Binding: Dichlorophenyl derivatives exhibit enhanced antifungal activity due to improved interactions with the heme cofactor in CYP51. The 3,4-dichloro substitution may offer superior steric and electronic complementarity vs. mono-chloro analogues .

Environmental Persistence

  • The benzodiazole core may increase biodegradability compared to triazole-based contaminants .

Data Table: Comparative Analysis of Key Compounds

Compound Name Heterocycle Substituents Biological Target Activity/Property
Target Compound 1H-1,3-Benzodiazol 3,4-dichlorophenyl CYP51, InhA? Antifungal (predicted), Structural stability
2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone 1H-1,3-Benzodiazol 4-chlorophenyl N/A Crystallographic model
1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone (9g) 1H-1,2,3-Triazol 2,4-dichlorophenyl CYP51 MIC = 8 μg/mL (C. albicans)
Etaconazole 1H-1,2,4-Triazol 2,4-dichlorophenyl CYP51 Fungicide

Preparation Methods

Core Benzimidazole Ring Formation

The benzimidazole scaffold is typically synthesized via cyclocondensation of o-phenylenediamine with carbonyl-containing reagents. A widely employed method involves reacting o-phenylenediamine with carbon disulfide (CS₂) under alkaline conditions, forming 2-mercaptobenzimidazole as the key intermediate. This reaction proceeds through nucleophilic attack of the amine groups on CS₂, followed by intramolecular cyclization. The use of ethanol as a solvent and potassium hydroxide as a base facilitates quantitative conversion at reflux temperatures (80–90°C), with reaction times ranging from 4–6 hours.

Thiol Functionalization Strategies

The sulfanyl (-S-) linkage in the target compound necessitates selective alkylation of the benzimidazole-thiol intermediate. Alpha-halo ketones, such as 1-(3,4-dichlorophenyl)-2-bromoethan-1-one, serve as ideal electrophiles for this purpose. Nucleophilic substitution occurs when the thiolate anion attacks the electrophilic carbon adjacent to the ketone group. Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred solvents due to their ability to stabilize ionic intermediates, with triethylamine often added to scavenge hydrogen bromide byproducts.

Synthesis of 1-(3,4-Dichlorophenyl)ethan-1-one Derivatives

Friedel-Crafts Acylation of Dichlorobenzene

Introducing the ketone moiety to the 3,4-dichlorophenyl ring is achieved via Friedel-Crafts acylation. Aluminum chloride (AlCl₃) catalyzes the reaction between acetyl chloride and 1,2-dichlorobenzene at 0–5°C, yielding 1-(3,4-dichlorophenyl)ethan-1-one. This method requires strict moisture exclusion to prevent catalyst deactivation, with reported yields of 68–72% after aqueous workup.

Halogenation of the Ketone Sidechain

Bromination at the alpha position of the ketone is critical for subsequent coupling reactions. Using elemental bromine (Br₂) in acetic acid under UV irradiation achieves selective mono-bromination, producing 1-(3,4-dichlorophenyl)-2-bromoethan-1-one. Gas chromatography-mass spectrometry (GC-MS) analyses confirm >95% purity when reactions are conducted at 40°C for 2 hours.

Coupling of Benzimidazole-Thiol with Halogenated Ketones

Nucleophilic Substitution Mechanism

The final step involves reacting 2-mercaptobenzimidazole with 1-(3,4-dichlorophenyl)-2-bromoethan-1-one in a 1.2:1 molar ratio. Potassium carbonate (K₂CO₃) in DMF promotes deprotonation of the thiol group, generating a thiolate ion that displaces bromide from the ketone. Kinetic studies indicate complete conversion within 3 hours at 60°C, with isolated yields of 82–85% after recrystallization from ethanol.

Table 1: Optimization of Coupling Reaction Parameters

ParameterTested RangeOptimal ValueYield (%)
Temperature (°C)40–806085
Reaction Time (h)1–6384
SolventDMF, THF, AcetoneDMF85
BaseK₂CO₃, NaOH, Et₃NK₂CO₃83

Alternative Catalytic Approaches

Patent literature describes the use of sulfuric acid (H₂SO₄) and ammonium bromide (NH₄Br) as co-catalysts to accelerate coupling reactions. A 99% H₂SO₄ medium facilitates protonation of the ketone oxygen, enhancing the electrophilicity of the alpha-carbon. Adding 0.1–5 mol% NH₄Br increases reaction rates by 30%, enabling completion within 1.5 hours at 25°C. However, this method requires careful control of water content (<4%) to prevent side reactions.

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Analysis

Single-crystal X-ray studies of analogous compounds, such as 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethan-1-one, reveal planar benzimidazole and ketone moieties with a dihedral angle of 82.4° between the aromatic systems. The sulfanyl bridge adopts a twisted conformation, with C-S bond lengths of 1.81 Å, consistent with single-bond character.

Spectroscopic Data Correlations

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.35 (s, 1H, benzimidazole H-1), 7.92–7.85 (m, 3H, dichlorophenyl), 4.21 (s, 2H, SCH₂CO).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N benzimidazole), 690 cm⁻¹ (C-S).

Industrial-Scale Production Considerations

Waste Management and Byproduct Recycling

Large-scale syntheses generate hydrogen bromide (HBr) as a byproduct during the alkylation step. Patent US5374737A highlights the use of alkali metal hydroxide scrubbers to convert HBr into reusable bisulfite salts, reducing environmental impact. Closed-loop systems recover >90% of bromine residues, aligning with green chemistry principles.

Purity Enhancement Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) removes unreacted o-phenylenediamine and potassium salts, achieving pharmaceutical-grade purity (>99.5%). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases provides robust quality control .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one?

Answer:
A typical synthetic route involves:

Bromination of 1-(3,4-dichlorophenyl)ethan-1-one to introduce a reactive site for substitution.

Condensation with 1H-1,3-benzodiazole-2-thiol (or its deprotonated form) under basic conditions (e.g., K₂CO₃/DMF) to form the sulfanyl linkage.

Purification via column chromatography or recrystallization.
Key intermediates and reaction progress can be monitored using TLC and characterized via FTIR (C=O stretch ~1700 cm⁻¹) and ¹H NMR (aromatic protons and ketone resonance) .

Advanced: How do steric and electronic effects of the 3,4-dichlorophenyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing chlorine atoms increase the electrophilicity of the ketone carbonyl, facilitating nucleophilic substitution at the α-carbon. However, steric hindrance from the 3,4-dichloro substitution may reduce reaction efficiency in bulky environments. Computational studies (e.g., DFT) are recommended to model transition states and optimize reaction conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : To confirm aromatic proton environments (δ 7.5–8.5 ppm for dichlorophenyl) and ketone carbonyl (δ ~200 ppm in ¹³C).
  • FTIR : To identify C=O (1700–1750 cm⁻¹), C-S (600–700 cm⁻¹), and N-H stretches (benzodiazole).
  • X-ray crystallography : For absolute configuration determination, as demonstrated in analogous structures .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Discrepancies may arise from:

  • Varied assay conditions (e.g., fungal strain variability, nutrient media).
  • Impurity profiles (e.g., residual solvents affecting MIC values).
    To address this, standardize assays using CLSI guidelines and validate compound purity via HPLC (>95% purity). Cross-reference with structural analogs (e.g., triazole derivatives) to contextualize SAR trends .

Basic: What structural analogs of this compound have been explored for antifungal activity?

Answer:
Analogous compounds include:

  • 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol : Active against Candida spp. via CYP51 inhibition .
  • Triazole derivatives : Improved activity with aliphatic/aromatic substituents at the ethanone position .
    Modifications to the benzodiazole ring (e.g., electron-withdrawing groups) may further enhance target binding .

Advanced: What strategies mitigate low yields in the sulfanyl group introduction step?

Answer:

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize the thiolate intermediate.
  • Catalysis : Employ phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity.
  • Temperature control : Moderate heating (60–80°C) to avoid side reactions.
    Reaction progress should be tracked via LC-MS to identify byproducts (e.g., disulfide formation) .

Basic: How does the compound’s crystal structure inform its intermolecular interactions?

Answer:
X-ray studies of the 4-chlorophenyl analog reveal:

  • Planar benzodiazole-thioether moiety with π-π stacking interactions.
  • Hydrogen bonding between the ketone oxygen and adjacent N-H groups.
    These features suggest potential for co-crystallization with target enzymes (e.g., fungal CYP51) .

Advanced: What computational tools are recommended for docking studies with fungal targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with CYP51.
  • MD simulations : GROMACS/AMBER to assess binding stability.
  • QSAR : To correlate substituent electronic parameters (Hammett σ) with activity .

Basic: What environmental persistence data exist for structurally related dichlorophenyl compounds?

Answer:
Studies on 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol indicate:

  • Photodegradation : Half-life <48 hrs under UV light.
  • Soil adsorption : High log Kₒc (>3.5) due to hydrophobicity.
    Similar assessments (e.g., OECD 307 guidelines) are advised for the target compound .

Advanced: How can regioselectivity challenges in benzodiazole functionalization be addressed?

Answer:

  • Directed ortho-metalation : Use LDA/TMP to deprotonate specific sites.
  • Protecting groups : Temporarily block reactive positions (e.g., N-H with Boc).
  • Cross-coupling : Suzuki-Miyaura for selective C-C bond formation .

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